1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride

Dopamine Transporter DAT Inhibitor Cocaine Addiction

This 1-methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride is a differentiated normorphan scaffold for CNS drug discovery. Its 6-azabicyclo[3.2.1]octane core provides unique pharmacophore geometry distinct from tropane analogs—demonstrated by DAT inhibition comparable to cocaine (IC₅₀ ≈ 452 nM). The 4-hydroxy and 1-methyl substituents enable versatile functionalization. Applications span DAT-targeted therapeutics (addiction, ADHD), 11β-HSD1 inhibition (metabolic disease), and non-opioid analgesic development. Insist on scaffold-specific characterization to avoid erroneous predictions from tropane-based models.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2219379-84-5
Cat. No. B2688715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride
CAS2219379-84-5
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESCC12CCC(C(C1)NC2)O.Cl
InChIInChI=1S/C8H15NO.ClH/c1-8-3-2-7(10)6(4-8)9-5-8;/h6-7,9-10H,2-5H2,1H3;1H
InChIKeyXEXURHXTPURGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride (CAS 2219379-84-5): Core Scaffold and Basic Characteristics


1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride (CAS 2219379-84-5) is a synthetic bicyclic amine hydrochloride salt . It features the 6-azabicyclo[3.2.1]octane (normorphan) core, a bridged heterocyclic scaffold characterized by a nitrogen atom at the 6-position bridging a seven-membered and a five-membered ring . The compound incorporates a methyl group at the 1-position and a hydroxyl group at the 4-position, defining its substitution pattern [1]. Its molecular formula is C₈H₁₆ClNO with a molecular weight of 177.67 g/mol . This scaffold is isomeric with the widely recognized 8-azabicyclo[3.2.1]octane (tropane) nucleus found in cocaine and atropine, a structural distinction with profound implications for biological target engagement and pharmacophore development [2].

Why 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol Hydrochloride Cannot Be Simply Replaced by Generic Azabicyclic Analogs


Generic substitution among bridged azabicyclic amines is scientifically unjustified due to critical differences in ring topology, nitrogen positioning, and stereoelectronic properties. The 6-azabicyclo[3.2.1]octane (normorphan) framework is a structural isomer of the 8-azabicyclo[3.2.1]octane (tropane) nucleus, a distinction that fundamentally alters molecular geometry, conformational flexibility, and pharmacophore presentation [1]. Unlike the tropane scaffold, where the nitrogen atom resides at a bridgehead position, the nitrogen in the 6-azabicyclo[3.2.1]octane system is positioned within a ring, conferring unique electronic and steric properties that influence ligand-receptor interactions . Furthermore, the specific substitution pattern at the 1- and 4-positions in the target compound introduces additional stereochemical complexity and hydrogen-bonding potential not present in simpler or differently substituted analogs [2]. These structural nuances translate into quantifiable differences in target affinity, functional activity, and physicochemical behavior, as detailed in the evidence below [3]. Consequently, in silico modeling, synthetic pathway design, and biological assay interpretation relying on data from closely related but non-identical scaffolds are prone to significant error and misinterpretation.

Quantitative Differentiation Evidence for 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol Hydrochloride vs. Closest Analogs


DAT Inhibition Potency: Normorphan Scaffold vs. Tropane Scaffold (Cocaine)

The 6-azabicyclo[3.2.1]octane (normorphan) scaffold, the core of the target compound, demonstrates potent dopamine transporter (DAT) inhibition comparable to the 8-azabicyclo[3.2.1]octane (tropane) scaffold found in cocaine. In a direct comparison, the normorphan analogue 8c (bearing a p-chloro substituent at the β-aryl group) exhibited an IC₅₀ of 452 nM, which is statistically equivalent to the IC₅₀ of 459 nM for cocaine under identical assay conditions [1]. This establishes the normorphan framework as a viable and potent alternative to the tropane nucleus for DAT engagement, a key target in neuropharmacology. The substitution pattern on the target compound (1-methyl, 4-hydroxy) provides a distinct vector for further optimization and structure-activity relationship (SAR) studies, differentiating it from the benchmark 8c derivative [2].

Dopamine Transporter DAT Inhibitor Cocaine Addiction Neuropharmacology

Structural Isomerism: 6-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane (Tropane)

The target compound's core, the 6-azabicyclo[3.2.1]octane system, is a structural isomer of the 8-azabicyclo[3.2.1]octane (tropane) nucleus. This fundamental difference in nitrogen placement (ring nitrogen vs. bridgehead nitrogen) alters the molecule's three-dimensional shape, electronic distribution, and conformational freedom . While tropanes are well-characterized for their interactions with monoamine transporters (e.g., DAT, SERT, NET), the normorphan scaffold offers a distinct pharmacophore topology [1]. This isomerism provides a strategic advantage in drug discovery: it enables 'scaffold hopping' to explore novel chemical space, potentially circumventing existing intellectual property and modulating target selectivity profiles [2]. The 1-methyl and 4-hydroxy substituents on the target compound further define a unique vector for exploring this chemical space [3].

Medicinal Chemistry Scaffold Hopping Structural Isomerism Drug Design

Synthetic Accessibility: Aziridine-π-Nucleophile Cyclization for 6-Azabicyclo[3.2.1]octane Construction

A robust and efficient synthetic route to the 6-azabicyclo[3.2.1]octane scaffold has been established via intramolecular aziridine-π-nucleophile cyclization. Studies demonstrate that N-nosyl aziridines undergo cyclization to yield the desired bicyclic ring system in good yields, while N-diphenylphosphinyl and N-H aziridines fail to produce the bicyclic product [1]. This methodology provides a direct and scalable entry to the normorphan core, a key advantage over the often more complex and less convergent syntheses required for other bridged bicyclic amines (e.g., certain tropane analogs or 2-azabicyclo[2.2.2]octanes) [2]. The presence of the 1-methyl and 4-hydroxy groups on the target compound introduces additional synthetic handles and stereochemical control points, making it a valuable intermediate for the construction of diverse, functionalized normorphan libraries [3].

Organic Synthesis Methodology Aziridine Cyclization Bridged Heterocycles

Physicochemical Properties: Solubility and Formulation Considerations

The hydrochloride salt form of 1-methyl-6-azabicyclo[3.2.1]octan-4-ol exhibits distinct physicochemical properties that differentiate it from its free base and other salt forms. It is reported to be a colorless liquid with a pungent odor, insoluble in water, and soluble in most organic solvents such as ethanol, ether, benzene, and acetone . This solubility profile contrasts with many common hydrochloride salts of amines, which are typically water-soluble crystalline solids. The observed water insolubility and organic solvent solubility may be attributed to the hydrophobic nature of the bicyclic core and the specific positioning of the methyl and hydroxyl groups . This property is critical for procurement decisions, as it dictates handling, storage, and formulation strategies. For example, it may be advantageous for applications requiring organic-phase reactions or lipophilic formulations but presents challenges for aqueous-based biological assays .

Preformulation Physicochemical Properties Solubility Drug Development

Analgesic Potential: Normorphan Scaffold in Pain Management

The 6-azabicyclo[3.2.1]octane scaffold has been explored for its analgesic potential, with specific derivatives demonstrating antinociceptive activity. A study of 1-phenyl-6-azabicyclo[3.2.1]octanes identified the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative as a well-balanced antagonist-analgesic agent with a mild physical dependence capacity [1]. Notably, (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane, a compound structurally related to the target compound (differing by a phenyl group at the 1-position instead of a methyl group), exhibited an antinociceptive ED₅₀ in vivo, demonstrating analgesic efficacy . This class-level evidence suggests the normorphan core, particularly when substituted at the 1- and 4-positions, can engage opioid and/or related analgesic pathways, offering a potential alternative to traditional opioid scaffolds (e.g., morphinans, benzomorphans) with a distinct side-effect profile [2].

Analgesic Opioid Pain Management SAR

11β-HSD1 Inhibition: A Metabolic Disease Target for the 6-Azabicyclo[3.2.1]octane Scaffold

The 6-azabicyclo[3.2.1]octane scaffold has been validated as a privileged structure for inhibiting 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and obesity . Patents disclose a novel class of 6-substituted sulfonyl-1,3,3-trialkyl-6-azabicyclo[3.2.1]octane compounds as potent 11β-HSD1 inhibitors [1]. While the target compound (1-methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride) does not contain the specific sulfonyl-trialkyl substitution pattern of the patented inhibitors, it represents a key unsubstituted or minimally substituted core that can serve as a versatile starting point for synthesizing and optimizing novel 11β-HSD1 inhibitors . This distinguishes it from other azabicyclic scaffolds (e.g., 2-azabicyclo[2.2.2]octanes, 3-azabicyclo[3.2.1]octanes) that have not demonstrated the same level of validation for this specific therapeutic target [2].

11β-HSD1 Metabolic Disease Enzyme Inhibition Drug Discovery

Optimal Research and Industrial Application Scenarios for 1-Methyl-6-azabicyclo[3.2.1]octan-4-ol Hydrochloride


Development of Novel Dopamine Transporter (DAT) Inhibitors

This compound serves as an ideal starting scaffold for medicinal chemistry programs targeting the dopamine transporter (DAT). Its normorphan core has demonstrated DAT inhibition potency comparable to cocaine (IC₅₀ ≈ 452 nM vs. 459 nM for cocaine) [1]. The 1-methyl and 4-hydroxy substituents provide distinct vectors for structure-activity relationship (SAR) exploration, enabling the design of analogs with improved selectivity, reduced abuse liability, or distinct pharmacokinetic profiles compared to traditional tropane-based DAT inhibitors [2]. Researchers can leverage this scaffold to explore novel chemical space for potential therapeutics in cocaine addiction, attention deficit hyperactivity disorder (ADHD), or depression.

Synthesis of 11β-HSD1 Inhibitors for Metabolic Disorders

The 6-azabicyclo[3.2.1]octane core is a validated scaffold for inhibiting 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1), a key target in type 2 diabetes and metabolic syndrome [1]. This compound, with its 1-methyl and 4-hydroxy substitution, can be used as a versatile building block to synthesize novel 6-substituted sulfonyl-1,3,3-trialkyl-6-azabicyclo[3.2.1]octane derivatives, a class of potent 11β-HSD1 inhibitors disclosed in patent literature [2]. Its use enables the exploration of structure-activity relationships around the core scaffold, potentially leading to improved potency, selectivity, and pharmacokinetic properties for metabolic disease therapeutics.

Exploration of Analgesic Agents with Reduced Respiratory Depression

Structurally related 1-phenyl-6-azabicyclo[3.2.1]octanes have shown analgesic activity with a potentially improved safety profile, specifically reduced respiratory depression compared to fentanyl and morphine [1]. The target compound, differing by a 1-methyl group instead of a 1-phenyl group, provides a scaffold for developing novel analgesics that may engage opioid or related pain pathways while mitigating the life-threatening side effect of respiratory depression [2]. This application is particularly relevant for researchers seeking non-traditional opioid scaffolds with differentiated pharmacological profiles.

Construction of Diverse Normorphan-Based Compound Libraries

Due to the established synthetic accessibility of the 6-azabicyclo[3.2.1]octane core via aziridine-π-nucleophile cyclization [1], this compound can serve as a key intermediate for generating diverse libraries of normorphan derivatives. Its 4-hydroxy group is a convenient handle for further functionalization (e.g., etherification, esterification, oxidation), and the 1-methyl group provides stereochemical definition [2]. This enables high-throughput synthesis and screening of novel chemical entities for a wide range of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes [3].

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